N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

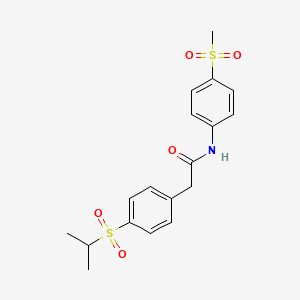

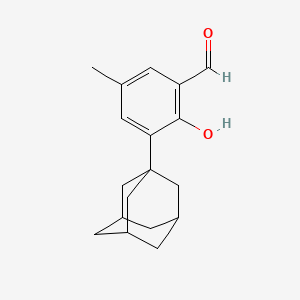

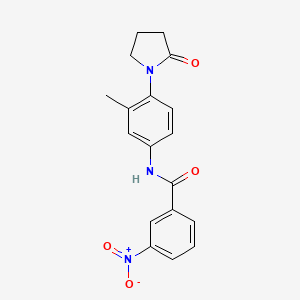

The compound “N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a trifluoromethyl group, a benzamide group, and a 1,3,4-thiadiazole ring with a methylthio substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethyl ketones (TFMKs) are valuable synthetic targets in the construction of fluorinated pharmacons . The synthesis of similar compounds often involves the use of (thio)urea derivatives as organocatalysts .Molecular Structure Analysis

The trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials . The 1,3,4-thiadiazole ring is a common motif in medicinal chemistry, often contributing to the bioactivity of the compound.Chemical Reactions Analysis

Trifluoromethyl-containing compounds have been the subject of extensive study in organic chemistry, particularly in the context of C–F bond activation . These compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its trifluoromethyl group, which can profoundly alter the properties of organic molecules . Trifluoromethyl groups are known for their high hydrolytic, chemical, and metabolic stabilities .科学的研究の応用

Anticancer Potential and Molecular Docking Studies The research into thiadiazole and benzamide derivatives, similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, has shown significant promise in anticancer applications. A study on Schiff’s bases containing thiadiazole scaffold and benzamide groups synthesized under microwave irradiation demonstrated potent in vitro anticancer activity against several human cancer cell lines. These compounds, evaluated using the MTT assay method, showed promising GI50 values comparable to standard drugs like Adriamycin. Additionally, a molecular docking study suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Supramolecular Gelation and Non-Covalent Interactions Another area of interest is the use of N-(thiazol-2-yl)benzamide derivatives, closely related in structure, as supramolecular gelators. Research focusing on the role of methyl functionality and multiple non-covalent interactions, such as π-π interactions and S⋯O interactions, has shown that these compounds can effectively gelate ethanol/water and methanol/water mixtures. This demonstrates their potential in creating stable and low minimum gelator concentration (MGC) materials (Yadav & Ballabh, 2020).

Photophysical Properties and Fluorescence Studies Research into the photophysical properties of thiadiazole benzamide derivatives has revealed interesting fluorescence effects, indicative of potential applications in bio-imaging and molecular probes. Studies on compounds similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide have shown dual fluorescence and distinct fluorescence emissions in aqueous solutions across various pH levels. This fluorescence behavior, influenced by molecular aggregation and charge transfer effects, underscores the importance of these compounds in developing fluorescent markers and sensors (Matwijczuk et al., 2018).

Novel Fluorescent Complexes and Aggregation-Induced Emission A series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes synthesized for examining their photophysical characteristics have demonstrated large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE). The effect of various substituents on the benzamide and phenyl-1,3,4-thiadiazole rings was analyzed, showcasing the potential of these compounds in fluorescent material development and AIE research (Zhang et al., 2017).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be effective in inhibiting the growth of these bacteria and preventing the development of biofilms .

Mode of Action

The compound interacts with its targets by inhibiting their growth and preventing the development of biofilms .

Biochemical Pathways

The compound’s broad range of inhibitory effects suggests that it may affect multiple pathways, leading to a global effect on bacterial cell function .

Pharmacokinetics

It is known that n-trifluoromethyl azoles, a group to which this compound belongs, possess high hydrolytic, chemical, and metabolic stabilities . This suggests that the compound may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of growth and prevention of biofilm development in antibiotic-resistant Gram-positive bacteria . This can lead to the eradication of these bacteria, making the compound a potential candidate for the treatment of infections caused by these bacteria .

特性

IUPAC Name |

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVRLUYZXWCWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-Fluoro-5-methylphenyl)sulfonylamino]ethyl]prop-2-enamide](/img/structure/B2967158.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)

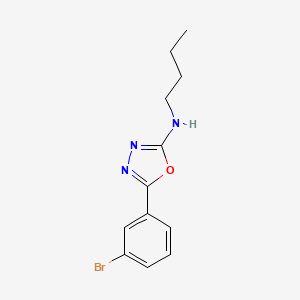

![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)

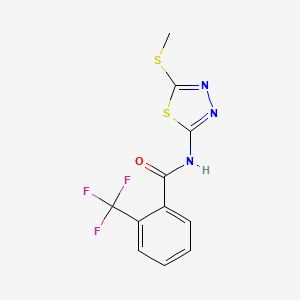

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

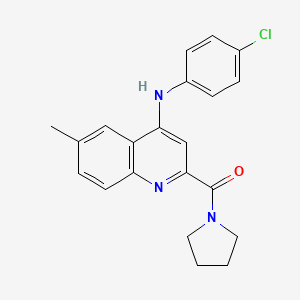

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2967172.png)